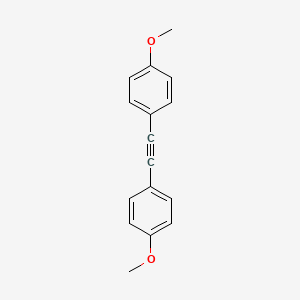

1,2-Bis(4-methoxyphenyl)ethyne

Beschreibung

Overview of Alkyne-Based Organic Scaffolds in Advanced Materials and Synthesis

Alkynes are fundamental functional groups in organic chemistry, serving as pivotal intermediates in chemical synthesis, materials science, and medicinal chemistry. researchgate.nettandfonline.com Their carbon-carbon triple bond is a hub of reactivity, readily participating in transformations like cycloadditions, transition metal-catalyzed annulations, and hydrosilylation reactions. researchgate.netrsc.orgrsc.org This versatility allows for the construction of complex molecular skeletons from readily available starting materials. tandfonline.com

In the realm of materials science, alkyne-based scaffolds are integral to the development of advanced organic materials. nih.gov Diarylalkynes, in particular, are precursors to polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.orgsigmaaldrich.com The conversion of diarylalkynes into highly luminescent compounds like tetraarylbutadienes highlights their potential as building blocks for new molecular light emitters. acs.org Furthermore, the predictable reactivity of the alkyne unit, including its role in "click chemistry," makes it an invaluable tool for bioconjugation and the synthesis of bioactive molecules. researchgate.net

Significance of Methoxy (B1213986) Substituents in Diarylalkyne Systems for Electronic and Steric Modulation

The introduction of substituents onto the aryl rings of a diarylalkyne system profoundly influences its chemical and physical properties. The methoxy group (–OCH₃) is particularly significant due to its dual electronic nature. When positioned at the para position of the benzene (B151609) ring, as in 1,2-Bis(4-methoxyphenyl)ethyne, the methoxy group acts as a strong electron-donating group through resonance (mesomeric effect). wikipedia.orgucsb.edu This effect increases the electron density of the π-system, which can enhance reactivity in certain reactions, such as electrophilic aromatic substitution, and modulate the photophysical properties of the molecule. acs.org

Conversely, if placed at the meta position, the methoxy group primarily exerts an electron-withdrawing inductive effect. wikipedia.orgacs.org Beyond electronics, steric effects can also be a factor, especially when methoxy groups are located at the ortho position, potentially influencing the conformation of the molecule and the accessibility of reactive sites. wikipedia.orgrsc.org In medicinal chemistry, the strategic placement of methoxy groups can improve a molecule's binding to biological targets, its physicochemical properties, and its metabolic profile. nih.gov The presence of these groups can also impact excited-state properties, tuning the luminescence in donor-acceptor systems. acs.orgresearchgate.net

Research Context and Scope Pertaining to this compound

This compound, also known as 4,4'-dimethoxytolane, is a symmetrical diarylalkyne that serves as a valuable intermediate and research compound. Its synthesis has been achieved through various methods, including tandem Sonogashira/decarboxylation reactions, alkyne homo-metathesis, and one-step electrochemical processes. rsc.orgmpg.dejst.go.jp

The compound is frequently utilized as a starting material in transition metal-catalyzed reactions to construct more complex molecular frameworks. For instance, it has been employed in the synthesis of azahelicenes, indenones, benzo[b]phosphole oxides, and aryldihydronaphthalene derivatives through palladium, indium, and other metal-catalyzed cascade reactions. nih.govmdpi.comnih.govrsc.orguni-regensburg.de Research has also explored its use in catalyzed diboration reactions and in the synthesis of tricyclic and tetracyclic lactones that exhibit preliminary antitumor and antiparasitic activities. iucr.orgmdpi.com Some studies have noted its potential for biomedical applications, specifically for its ability to inhibit cell proliferation, warranting further investigation.

Below are tables detailing the physicochemical properties, spectroscopic data, and crystallographic information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₂ | nih.gov |

| Molecular Weight | 238.28 g/mol | nih.gov |

| IUPAC Name | 1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | nih.gov |

| CAS Number | 2132-62-9 | nih.gov |

| Melting Point | 141–143 °C | rsc.org |

| Boiling Point (Predicted) | 375.0 ± 27.0 °C | |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ |

| Appearance | Light yellow solid | rsc.org |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data (Solvent: CDCl₃) | Source |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.43 (d, J = 8.6 Hz, 4H), 6.85 (d, J = 8.6 Hz, 4H), 3.80 (s, 6H) | rsc.org |

| ¹³C NMR (100 MHz) | δ 159.4, 132.9, 115.8, 114.0, 88.0, 55.3 | rsc.org |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a | 8.5051 Å | nih.gov |

| b | 5.7663 Å | nih.gov |

| c | 13.3375 Å | nih.gov |

| α | 90° | nih.gov |

| β | 90.705° | nih.gov |

| γ | 90° | nih.gov |

| Z | 2 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUOFMNGWLZXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347017 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-62-9 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of 1,2 Bis 4 Methoxyphenyl Ethyne Structure

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of 1,2-Bis(4-methoxyphenyl)ethyne. The compound has a calculated molecular weight of approximately 238.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula C₁₆H₁₄O₂.

In various studies, the molecular ion is observed, often as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For example, HRMS (EI+) analysis calculated the [M]⁺ peak at 238.0994, with a found value of 238.0996. rsc.org Similarly, ESI-MS has identified the [M+H]⁺ ion with a calculated value of 239.1067 and a found value of 239.1067. jst.go.jp These results unequivocally confirm the molecular identity of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insight into the functional groups and bond vibrations within the this compound molecule.

The IR spectrum displays characteristic absorption bands that confirm the presence of its key structural features. rsc.org Due to the molecule's high symmetry, the C≡C stretching vibration is expected to be weak or absent in the IR spectrum but visible in the Raman spectrum. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

| Aromatic C-H Stretch | ~3034 | IR | rsc.org |

| C-H Aliphatic Stretch (in -OCH₃) | 2963, 2838 | IR | rsc.org |

| C≡C Stretch | Not specified | N/A | |

| Aromatic C=C Stretch | 1606, 1518 | IR | rsc.org |

| Asymmetric C-O-C Stretch | 1285, 1247 | IR | rsc.org |

| Symmetric C-O-C Stretch | 1025 | IR | rsc.org |

| Out-of-plane C-H Bending | 834 | IR | rsc.org |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

The electronic properties of this compound are investigated using UV-Visible (UV-Vis) absorption spectroscopy. The spectrum is defined by strong absorption bands in the ultraviolet region, which arise from π-π* electronic transitions within the extended conjugated system of the molecule. researchgate.net Symmetrical diphenylacetylene (B1204595) derivatives are known to exhibit well-resolved, intense absorption bands. researchgate.net Studies on similar compounds show absorption maxima around 300-330 nm, which are attributed to these π-π* transitions. researchgate.net The specific absorption maxima and photophysical properties are crucial for applications in materials science and optoelectronics. researchgate.netacs.org

X-ray Crystallography for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and photophysical properties. For this compound, single-crystal X-ray diffraction has been an indispensable tool, providing detailed insights into its molecular geometry, crystal packing, and the subtle interplay of intermolecular forces that govern its solid-state behavior.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction analysis. One study reports that the compound crystallizes in the monoclinic space group P 1 21/c 1, which is a common space group for organic molecules. nih.gov The unit cell parameters were determined to be a = 8.5051 Å, b = 5.7663 Å, and c = 13.3375 Å, with angles α = 90°, β = 90.705°, and γ = 90°. nih.gov The unit cell contains two molecules (Z = 2). nih.gov

Interactive Table: Crystallographic Data for this compound Explore the crystallographic data for this compound. Click on the headers to sort the data.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.5051 |

| b (Å) | 5.7663 |

| c (Å) | 13.3375 |

| α (°) | 90 |

| β (°) | 90.705 |

| γ (°) | 90 |

| Z | 2 |

| V (ų) | 653.4 |

| Reference | nih.gov |

The arrangement of molecules in the crystal lattice, or molecular packing, has a profound impact on the solid-state photophysical properties of this compound, particularly its fluorescence. In dilute solutions, many tolane derivatives exhibit weak emission. However, in the solid state, their emission can be significantly enhanced, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE).

For this compound, the crystal packing reveals a "herringbone" arrangement, which is common for rod-like organic molecules. In this packing motif, the molecules are arranged in a way that minimizes π-π stacking interactions between the aromatic rings of adjacent molecules. This spatial arrangement restricts intramolecular rotations of the phenyl rings around the ethyne (B1235809) core, which in solution can lead to non-radiative decay pathways and quench fluorescence. By locking the molecule into a more rigid and planar conformation, the crystal packing effectively blocks these non-radiative channels, leading to a significant enhancement of the fluorescence quantum yield in the solid state.

Studies have shown a clear correlation between the crystal packing and the observed solid-state fluorescence. acs.org The specific intermolecular interactions, such as C-H···π interactions and van der Waals forces, dictate the precise packing arrangement and, consequently, the extent of restriction of intramolecular motion. This restriction is a key factor in promoting radiative decay (fluorescence) over non-radiative decay pathways. The fluorescence of this compound and its derivatives in the solid state can be tuned by modifying the substituents on the phenyl rings, which in turn influences the crystal packing and the resulting photophysical properties. acs.org

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis 4 Methoxyphenyl Ethyne

Catalytic Functionalization Reactions

The presence of the alkyne moiety in 1,2-bis(4-methoxyphenyl)ethyne allows for a range of catalytic reactions that functionalize the triple bond, leading to the construction of more complex molecular architectures.

Palladium-catalyzed carbonylation reactions represent a powerful tool for converting alkynes into α,β-unsaturated carboxylic acids and esters. nih.govacs.org While many protocols focus on terminal alkynes, methods have been developed for the hydrocarboxylation and carbonylative esterification of internal alkynes like this compound. researchgate.net These reactions typically utilize a palladium catalyst, a source of carbon monoxide (such as formic acid or oxalic acid to avoid handling toxic CO gas), and a suitable nucleophile. nih.govresearchgate.net For instance, a heterogeneous Pd/C catalytic system has been shown to be effective for the regiodivergent hydrocarboxylation of terminal alkynes and can also be applied to internal alkynes to yield α,β-unsaturated acids. researchgate.net Similarly, carbonylative esterification with alcohols can be achieved, providing access to the corresponding unsaturated esters. researchgate.net

The general mechanism for hydrocarboxylation involves the formation of a palladium-hydride species which undergoes hydropalladation across the alkyne. Subsequent CO insertion and reductive elimination or reaction with a nucleophile yield the final product. The regioselectivity of these additions is a key challenge, particularly with unsymmetrical internal alkynes, though it is not a factor for symmetrical substrates like this compound.

The reactivity of this compound is well-utilized in annulation reactions to construct complex heterocyclic systems.

Benzo[a]carbazoles: A versatile palladium-catalyzed annulation process has been developed for the synthesis of benzo[a]carbazoles from iodoindoles and internal alkynes. nih.govacs.org In this reaction, this compound serves as the alkyne component. The reaction proceeds through a palladium-catalyzed annulation via C-H activation. nih.gov A notable example is the reaction of N-tosyl-5-methyl-3-iodo-2-phenylindole with this compound, which yields the corresponding benzo[a]carbazole derivative in good yield. nih.gov The reaction conditions, particularly the solvent and temperature, can influence the outcome, allowing for the selective formation of N-tosylated or N-H benzo[a]carbazoles. nih.govacs.org

Table 1: Synthesis of Benzo[a]carbazole from this compound

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield | Reference |

|---|

Benzo[b]phosphole Oxides: Benzo[b]phosphole oxides are valuable functional molecules in materials science. researchgate.netnih.gov A photoelectrochemical method has been reported for their synthesis from secondary phosphine (B1218219) oxides and internal alkynes. acs.org This process involves sequential P-H/C-H bond functionalizations. The electron-rich nature of this compound facilitates this reaction, leading to the formation of the corresponding benzo[b]phosphole oxide in high yield. acs.org The proposed mechanism involves the photocatalyst-mediated formation of a phosphinoyl radical, which adds to the alkyne to form an alkenyl radical. Intramolecular cyclization, followed by oxidation and deprotonation, furnishes the final product. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Diphenylphosphine (B32561) oxide (representative) | This compound | Photocatalyst (4CzIPN), Photoelectrochemistry | 2,3-Bis(4-methoxyphenyl)-1-phenyl-1H-benzo[b]phosphole 1-oxide | 82% | acs.org |

Note: The source for the synthesis of benzo[b]phosphole oxides has been retracted, but the experimental result is noted here.

The transition metal-catalyzed addition of a B-B bond across an alkyne is a highly efficient method for synthesizing 1,2-diborylalkenes, which are valuable intermediates in organic synthesis. Platinum complexes are generally the most effective catalysts for this transformation. acs.org The diboration of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) has been studied. researchgate.netuni-wuerzburg.de

The reaction exhibits high stereochemical control, exclusively producing the cis-addition product. The resulting (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-bis(4-methoxyphenyl)ethene has a cis arrangement of the two boronate ester groups on the central C=C double bond. researchgate.net Steric hindrance between the bulky substituents causes them to rotate significantly out of the alkene plane. researchgate.net In some palladium-catalyzed reactions involving boronic acids, the absence of certain additives can lead to hydroborated alkene side products, where stereocontrol is also observed, for example, producing a 10:1 ratio of Z/E isomers. pku.edu.cn

Table 2: Catalyzed Diboration of this compound

| Reagent | Catalyst | Product | Stereochemistry | Reference |

|---|

Annulation Reactions for Heterocyclic Ring Formation (e.g., Benzo[a]carbazoles, Benzo[b]phosphole Oxides)

Cycloaddition Reactions and Pericyclic Transformations

The alkyne core of this compound is a key participant in pericyclic reactions, most notably the Bergman cyclization when incorporated into a suitable enediyne framework.

The Bergman cyclization is a pericyclic reaction of an enediyne that produces a highly reactive 1,4-benzenediyl diradical. nih.govorganic-chemistry.org This reaction is of significant interest due to its role in the mechanism of action of some natural anticancer agents. organic-chemistry.org The kinetics of the cyclization are highly sensitive to the distance between the alkyne termini and the electronic nature of the substituents.

When this compound is incorporated into a larger ligand structure to form a metalloenediyne complex with a metal like Pt(II), the electronic effects of the methoxy (B1213986) groups become crucial. rsc.orgrsc.org Studies on such systems, where the geometry is held rigid by the metal center, allow for the clear interrogation of electronic effects. Research has demonstrated that electron-donating substituents, such as the para-methoxy groups in this compound, accelerate the rate of Bergman cyclization. rsc.orgrsc.org Compared to analogues with electron-withdrawing substituents, the cycloaromatization rates for complexes with electron-donating groups are 10 to 30 times faster. rsc.org This acceleration is attributed to the stabilization of the developing C-C bond in the transition state through mixing between the in-plane p-orbitals and the electron-rich aryl ring system. rsc.org

Table 3: Electronic Effects on Bergman Cyclization Half-Life in Pt(II) Metalloenediyne Complexes

| Aryl Phosphine Substituent | Electronic Nature | Relative Cyclization Rate (t₁/₂) | Reference |

|---|---|---|---|

| Ph-pOCH₃ (analogous to target) | Electron-Donating | Fastest | rsc.orgrsc.org |

| Ph | Neutral | Intermediate | rsc.orgrsc.org |

Reactivity of Alkyne Moieties with Electrophiles and Nucleophiles

The electron-rich π-system of the triple bond in this compound reacts with both electrophilic and nucleophilic reagents.

Electrophilic Addition: The reaction of alkynes with electrophiles is a fundamental transformation. libretexts.org In the case of this compound, its reaction with the electrophilic reagent N-phenyl-1,2,4-triazoline-3,5-dione (PhTAD) has been documented. acs.org This reaction leads to the formation of a 2:1 adduct, which was identified as an unusual bis(azomethine imine) through X-ray analysis. acs.org

Nucleophilic Addition: The alkyne can also be subject to nucleophilic attack, often as part of a more complex transformation. For instance, in the synthesis of certain thieno[2,3-b]quinoline derivatives, this compound is used as the internal alkyne. The proposed mechanism involves the activation of the alkyne by a copper catalyst, which facilitates the nucleophilic addition of a carbonyl oxygen in a 6-endo-dig cyclization. mdpi.com Similarly, the palladium-catalyzed synthesis of 2,3-bis(4-methoxyphenyl)-1-indenone from benzaldehyde (B42025) and this compound involves the cyclization of the aldehyde with the alkyne, a transformation that relies on the reactivity of the alkyne moiety. rsc.orgrsc.org

Derivatization Strategies and Functional Group Transformations for this compound

The internal alkyne moiety of this compound, flanked by two electron-rich methoxyphenyl groups, serves as a versatile platform for a variety of chemical transformations. These reactions leverage the reactivity of the carbon-carbon triple bond to construct complex molecular architectures, including various heterocyclic and carbocyclic systems. Derivatization strategies primarily involve catalytic processes that enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized products.

Key transformation approaches include cycloaddition and annulation reactions, which allow for the rapid assembly of polycyclic frameworks. vulcanchem.commdpi.com The electronic nature of the methoxy substituents often plays a significant role in modulating the reactivity and selectivity of these transformations. uni-regensburg.de

Cycloaddition and Annulation Reactions

Catalytic cycloaddition and annulation reactions represent powerful methods for converting this compound into more complex structures. These methods often employ transition metal catalysts, such as ruthenium, palladium, and rhodium, to facilitate the construction of fused ring systems through C-H activation and other tandem processes. mdpi.comacs.org

One notable example is the synthesis of isocoumarin (B1212949) derivatives. The reaction of this compound with 2-hydroxybenzoic acid, catalyzed by a ruthenium complex ([RuCl₂(p-cymene)]₂) with silver-based additives, yields 8-hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one. This transformation proceeds via a reflux in 1,2-dichloroethane, affording the product in a 65% yield. iucr.orgiucr.org

Similarly, palladium catalysis enables the synthesis of benzo[a]carbazole derivatives. In a reaction with N-tosyl-5-methyl-3-iodo-2-phenylindole, this compound undergoes a cascade annulation process. This reaction, catalyzed by palladium(II) acetate (B1210297) with a phosphine ligand (TFP) and potassium acetate as a base in DMF at 120 °C, produces 5,6-bis(4-methoxyphenyl)-8-methyl-11-tosyl-11H-benzo[a]carbazole in 79% yield. acs.org

Recent advancements in photoelectrochemistry have also expanded the derivatization possibilities. A photoelectrochemical dehydrogenative annulation with diphenylphosphine oxide, using an organic photocatalyst (4CzIPN), converts this compound into the corresponding benzo[b]phosphole oxide derivative with an 82% yield. uni-regensburg.de This method highlights a modern approach to C-P bond formation. uni-regensburg.de

However, not all cycloaddition attempts are successful. In a study aimed at synthesizing tetraarylpyrazoles via a t-BuOK/DMF promoted intermolecular cycloaddition with hydrazones, this compound was found to produce messy, uncharacterizable products, indicating that the reaction conditions were not suitable for this specific substrate. ccspublishing.org.cn

The following table summarizes successful derivatization reactions involving this compound.

| Reaction Type | Reactants | Catalyst & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition / Annulation | This compound, 2-Hydroxybenzoic acid | [RuCl₂(p-cymene)]₂, AgOAc, AgSbF₆, in 1,2-dichloroethane, reflux, 12 h | 8-Hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one | 65% | iucr.org, iucr.org |

| Cascade Annulation | This compound, N-Tosyl-5-methyl-3-iodo-2-phenylindole | Pd(OAc)₂, TFP, KOAc, in DMF, 120 °C | 5,6-Bis(4-methoxyphenyl)-8-methyl-11-tosyl-11H-benzo[a]carbazole | 79% | acs.org |

| Photoelectrochemical Dehydrogenative Annulation | This compound, Diphenylphosphine oxide | 4CzIPN (photocatalyst), TBAPF₆, in DMF, photoelectrochemical cell | 1-Phenyl-2,3-bis(4-methoxyphenyl)benzo[b]phosphole 1-oxide | 82% | uni-regensburg.de |

Other Functional Group Transformations

Beyond cycloadditions, other transformations of the alkyne bond are known. The catalyzed diboration of this compound using bis(pinacolato)diboron represents another functionalization pathway, leading to 1,2-bis(boronic) esters. researchgate.net These intermediates are valuable synthons for further cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.net

Iron catalysis has also been explored for the construction of complex conjugated molecules. While specific examples starting directly from this compound are part of broader studies on strained organic molecules, the general methodology involves iron-catalyzed annulative carbomagnesiation to form derivatized 1H-indenes, showcasing the potential for this substrate in constructing polycyclic aromatic frameworks. u-tokyo.ac.jp

Computational Chemistry and Theoretical Studies on 1,2 Bis 4 Methoxyphenyl Ethyne Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic ground state of many-electron systems. It provides a framework for understanding the distribution of electrons within a molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For conjugated molecules like 1,2-Bis(4-methoxyphenyl)ethyne, the energies of these frontier orbitals are fundamental to their electronic properties and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that often correlates with the molecule's stability and the energy required for electronic excitation.

In studies of complex polyaromatic hydrocarbons and oligomers, where substituted ethynes are key building blocks, DFT calculations have proven to be excellent predictors of the molecules' electronic behavior. uvm.edu Research on these related systems has demonstrated a direct, linear correlation between DFT-calculated molecular orbital energy gaps (such as HOMO-LUMO, HOMO-1 to LUMO, and HOMO to LUMO+1) and the electronic transitions observed via UV/Vis spectroscopy. uvm.edu This indicates that DFT is a reliable tool for modeling the electronic structure of this compound. Analysis of the molecular orbitals would reveal the delocalization of π-electrons across the central ethyne (B1235809) bridge and the flanking methoxy-substituted phenyl rings, which governs its chemical and photophysical properties.

Table 1: Key Electronic Parameters from DFT Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability (nucleophilicity). Primarily located on the π-system. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability (electrophilicity). Also located on the π-system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE). | A key indicator of kinetic stability and the energy of the lowest electronic transition. A smaller gap suggests easier excitability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT describes the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate electronically excited states. This method is the workhorse for predicting and interpreting UV-Visible absorption spectra in molecules. researchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize a compound's spectrum.

For conjugated systems, the primary electronic transitions are typically π → π* in nature. In this compound, the lowest energy transition corresponds to the promotion of an electron from the HOMO to the LUMO. Joint computational and experimental studies on related systems confirm that TD-DFT calculations can accurately assign the vertical transitions responsible for observed spectra. researchgate.net

In a study on related polyaromatic systems, TD-DFT calculations were used to model the UV/Vis spectra, showing that the calculated molecular orbital gaps from ground-state DFT are very good predictors of the actual electronic transitions. uvm.edu Such calculations for this compound would allow for a precise assignment of its absorption bands to specific electronic transitions between molecular orbitals, providing a deeper understanding of its photophysical behavior.

Table 2: Typical Output from TD-DFT Calculations for an Electronic Transition

| Parameter | Description |

|---|---|

| Excitation Energy (eV) | The calculated energy required to promote an electron to an excited state. This is correlated with the observed absorption wavelength (λmax). |

| Oscillator Strength (f) | A dimensionless quantity that represents the theoretical probability of a specific electronic transition. Higher values indicate more intense spectral bands. |

| Major Orbital Contributions | Identifies the primary molecular orbitals involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). |

Mechanistic Pathways Elucidation using Computational Methods

DFT calculations are an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation barriers associated with different reaction pathways. This is particularly valuable for complex, multi-step reactions catalyzed by transition metals.

The compound this compound is frequently used as a reactant or formed as a product in various transformations, including alkyne metathesis, additions, and cyclizations. thieme-connect.deacs.orgacs.org Computational studies on these types of reactions provide critical mechanistic insights:

Transition State Analysis: DFT calculations can determine the geometry and energy of transition states. For instance, computational studies on alkyne-forming rearrangement reactions show that the process can proceed through an unsymmetrical transition state with significant diradical character rather than a synchronized mechanism. thieme-connect.de

Catalytic Cycles: In transition-metal-catalyzed reactions, DFT is used to model each step of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. For a manganese-catalyzed hydroarylation of alkynes, DFT studies identified a key OH–π interaction between an alcohol co-catalyst and the aryl group of the boronic acid reagent during the turnover-limiting transmetalation step. acs.org

Rate-Determining Step: By comparing the calculated activation energies for each step, the rate-determining step of a reaction can be identified. In studies of Rh(III)-catalyzed C-H activation reactions, a primary kinetic isotope effect (KIE) of 2.5 suggested that C-H cleavage is the rate-determining step, a finding supported by computational modeling of the proposed catalytic pathway. nih.gov

These examples demonstrate how computational methods are applied to understand the precise steps by which molecules like this compound are formed or consumed, guiding the development of more efficient and selective synthetic methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

In studies where this compound was synthesized as the product of alkyne metathesis, detailed computational methods for NMR calculations were reported. acs.orgmpg.dempg.de These calculations provide a powerful tool for structure verification and assignment of experimental spectra. The specific methodology employed in these studies highlights the sophisticated levels of theory used to achieve high accuracy.

Table 3: Computational Methodology for NMR Prediction

| Parameter | Method/Basis Set | Description | Reference |

|---|---|---|---|

| Calculation Framework | GIAO (Gauge-Independent Atomic Orbital) | A quantum chemical method that calculates nuclear magnetic shielding tensors, providing robust predictions of NMR chemical shifts. | acs.orgmpg.dempg.de |

| Functional | PBE0 | A hybrid density functional that mixes a portion of exact Hartree-Fock exchange with the PBE generalized gradient approximation functional. | mpg.dempg.de |

| Basis Set | Double-ζ quality (DZ) Slater-type orbitals | Describes the atomic orbitals of each atom with a set of mathematical functions. Double-ζ provides a flexible and accurate description. | mpg.dempg.de |

| Relativistic Effects | ZORA (Zeroth Order Regular Approximation) | An approach to include relativistic effects, which can be important for heavier elements but are also used for high-accuracy calculations on lighter atoms. | mpg.dempg.de |

| Orbital Analysis | NBO 6.0 (Natural Bond Orbital) | Used for analyzing the calculated shielding tensors in the context of localized molecular orbitals. | mpg.dempg.de |

This level of computational detail allows for a direct comparison between theoretical and experimental NMR data, aiding in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound.

Advanced Applications in Materials Science and Interdisciplinary Research

Photonic and Optoelectronic Materials

The inherent luminescence and electronic characteristics of the 1,2-bis(4-methoxyphenyl)ethyne scaffold have positioned it as a valuable component in a range of photonic and optoelectronic materials. Its derivatives are explored for their enhanced light-emitting properties, nonlinear optical behavior, and suitability for next-generation electronic devices.

Fluorescent Materials and Emission Enhancement Phenomena

This compound serves as a fundamental structure for blue-emitting fluorophores, which are in demand for various optical applications. allaboutvision.com A key phenomenon associated with derivatives of this and similar structures is Aggregation-Induced Emission (AIE). Unlike many conventional fluorophores that suffer from fluorescence quenching in the aggregated or solid state, AIE-active materials become more emissive upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov For instance, the related compound 1,2-Bis(4-methoxyphenyl)-1,2-bis(4-nitrophenyl)ethene demonstrates AIE properties, where the methoxy (B1213986) groups play a role in modulating the electronic transitions essential for optoelectronic applications. acs.org

Furthermore, research has shown that the emission of tolane derivatives can be significantly enhanced through strategic molecular design. A study on fluorine-substituted tolanes revealed that the formation of tight molecular aggregates could induce a substantial increase in fluorescence intensity. nih.gov This principle of emission enhancement through controlled aggregation is a critical area of research for developing highly efficient solid-state lighting and display technologies. In some contexts, such as in the presence of certain photocatalysts, the fluorescence of this compound can be quenched, a property that is harnessed in mechanistic studies of chemical reactions. clockss.org

Two-Photon Absorption (2PA) Active Systems

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. mdpi.com This phenomenon is the foundation for applications such as 3D optical data storage, high-resolution bio-imaging, and photodynamic therapy, as it allows for deeper penetration of light into materials and higher spatial resolution. mdpi.comresearchgate.net

Materials with large 2PA cross-sections are highly sought after. Research into quadrupolar molecules with donor-π-acceptor-π-donor (D-π-A-π-D) or acceptor-π-donor-π-acceptor (A-π-D-π-A) motifs has shown that symmetric charge transfer from the ends of a conjugated system to the middle (or vice-versa) can lead to enhanced 2PA properties. researchgate.net Ethyne-linked chromophores, including structures related to this compound, are excellent candidates for 2PA materials. researchgate.netresearchgate.net The work of leading researchers in organoboron chemistry has involved the catalyzed diboration of this compound, and their broader studies on quadrupolar systems containing E-dimesitylborylethenyl acceptors have contributed significantly to understanding the structure-property relationships for two-photon absorption. badw.de While specific quantitative 2PA data for this compound is not broadly reported, the general class of bis-donor diphenylpolyenes and related derivatives are known to exhibit large 2PA cross-sections. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The development of high-performance blue-emitting materials is a critical challenge in OLED technology for displays and solid-state lighting. allaboutvision.com Due to its fluorescent properties in the blue region of the spectrum, this compound and its derivatives are considered potential candidates for use as emitters or hosts in the emissive layer of OLEDs. allaboutvision.com High-efficiency OLEDs often rely on a host-guest system, where a small amount of a fluorescent or phosphorescent dopant is dispersed in a host material. The methoxyphenyl groups in the title compound can enhance solubility and film-forming properties, which are crucial for the fabrication of solution-processed devices. mdpi.com For instance, a complex hole-transport material containing N,N′-bis(4-methoxyphenyl)biphenyl units has been successfully used in multilayer OLEDs fabricated via printing techniques. mdpi.com This indicates the utility of the methoxyphenyl moiety in designing materials for various layers within an OLED stack.

In the realm of OFETs, which are key components of flexible electronics and sensors, organic semiconductors with high charge carrier mobility are required. The rigid, conjugated structure of this compound makes it an attractive building block for larger, more complex organic semiconductors. While the compound itself may not be the primary active material, it can be incorporated into polymers or larger small molecules designed for OFET applications. researchgate.netwiley.com For example, polymers containing methoxyphenyl-substituted thienothiophene units have been synthesized and investigated for their performance in OFETs. researchgate.net

Photochromic Systems and Optical Data Storage Applications

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. allaboutvision.com This property is the basis for applications like rewritable optical data storage, smart windows, and molecular switches. While this compound itself is not a classic photochrome, its rigid tolane core is a valuable component in the design of photoresponsive materials. acs.orgcapes.gov.brkoreascience.kr

Tolane moieties have been incorporated into polymer liquid crystals containing a photochromic azobenzene (B91143) unit. In these systems, the tolane component acts as a mesogenic unit, contributing to the liquid crystalline phase and enhancing properties like birefringence. The resulting materials can be used to form holographic gratings, demonstrating their potential for dynamic optical data storage. acs.orgkoreascience.kr Furthermore, propargyl alcohols such as 1,1-di(4-methoxyphenyl)prop-2-yn-1-ol, which are structurally very similar to a hydrated form of the title compound, are key precursors in the synthesis of photochromic naphthopyrans. clockss.org The electronic properties of the ethyne (B1235809) bridge itself are also known to influence the photochromic activity in systems like bisthienylethenes, highlighting the importance of this linkage in designing photoswitchable molecules. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks

The alkyne functionality of this compound, combined with its rigid aromatic structure, makes it a versatile ligand and a precursor for more complex ligands in coordination chemistry. It can coordinate to metal centers or be functionalized to create multidentate ligands for the construction of discrete metal complexes and extended metal-organic frameworks (MOFs).

Ligand Design and Synthesis for Transition Metal Complexes

This compound can act as a building block for a variety of ligands. It has been used as a substrate in rhodium-catalyzed reactions to synthesize functionalized indenones and as a benchmark reactant for molybdenum alkylidyne "canopy catalysts" in alkyne metathesis reactions. iyte.edu.trnih.gov

A significant application is in the synthesis of multidentate phosphine (B1218219) ligands. For example, phosphine-functionalized enediyne ligands bearing p-methoxyphenyl substituents have been prepared for coordination to transition metals like palladium(II) and platinum(II). The electronic properties of the methoxy groups on these ligands can modulate the reactivity of the resulting metal complexes, such as influencing the activation barrier for thermal Bergman cyclization. In these complexes, the ligand framework creates a specific geometry around the metal center, which is crucial for catalytic activity. bldpharm.com The compound also serves as a precursor for ligands used in the synthesis of transition metal complexes with potential applications in catalysis and materials science. oszk.hucu.edu.egresearchgate.net Furthermore, its general utility as an organic ligand for the design of MOF materials is recognized.

Electrochemical Behavior of Metal Complexes

While comprehensive studies on the electrochemical properties of metal complexes specifically incorporating this compound as a ligand are not extensively detailed in available research, the electrochemical behavior of the compound itself provides foundational insights. researchgate.net Symmetrical diphenylacetylene (B1204595) derivatives, including this compound, have been synthesized and their electrochemical properties characterized, revealing accessible redox states that are crucial for applications in areas like electrochromism and organic electronics. researchgate.net

Research into structurally related metal complexes, such as those with diphenylacetylene or other diethynyl ligands, offers a proxy for understanding potential behavior. For instance, the electrochemical oxidation of a rhenium complex containing a diphenylacetylene ligand, ReCp(CO)₂(η-C₂Ph₂), has been shown to undergo a quasi-Nernstian one-electron oxidation at a mild potential of 0.15 V, with a second reversible one-electron oxidation also observed. acs.org This indicates that the acetylenic core can effectively participate in redox processes when coordinated to a metal center. acs.org Similarly, studies on diethynyl-bridged dinuclear ruthenium complexes demonstrate that electronic delocalization and communication between metal centers can be finely tuned by the nature of the aromatic spacer, which is a key principle in designing molecular wires and switches. acs.org

The electrochemical properties of the free this compound ligand have been documented and are summarized below. These values for oxidation potential (Eox), reduction potential (Ered), and the corresponding HOMO and LUMO energy levels are critical for predicting the behavior of its potential metal complexes. researchgate.net

Electrochemical Properties of this compound

| Property | Value |

|---|---|

| Oxidation Potential (Eox) | 1.25 V |

| Reduction Potential (Ered) | -2.33 V |

| HOMO Energy Level | -5.65 eV |

| LUMO Energy Level | -2.07 eV |

| Electrochemical Band Gap (Eg) | 3.58 eV |

Data sourced from ResearchGate. researchgate.net

Polymeric Materials

This compound is a recognized building block in organic synthesis, though its direct polymerization into homopolymers is not widely reported. pku.edu.cn Instead, its derivatives are more commonly used. For example, the related compound 2,3-bis(4-methoxyphenyl)quinoxaline (B1616243) is used as an acceptor unit in the synthesis of donor-acceptor-donor (D-A-D) type monomers. mdpi.com These monomers can then be electrochemically polymerized to create conjugated polymers with tunable band gaps and distinct electrochromic properties, yielding materials that switch between colored neutral states and a highly transmissive oxidized state. mdpi.com The structural rigidity and electronic nature of the bis(4-methoxyphenyl) moiety contribute significantly to the final properties of these polymers. mdpi.com

The ethynyl (B1212043) (acetylene) group is a key functional moiety for creating heat-resistant thermosetting polymers. nasa.govnasa.gov Upon heating, ethynyl-terminated oligomers or polymers undergo cross-linking and chain extension reactions. nasa.govnasa.gov This process forms a stable, cross-linked network, which significantly enhances the material's thermal stability, solvent resistance, and mechanical strength at elevated temperatures. nasa.govresearchgate.net

While direct studies detailing the use of this compound in this specific application are not prevalent, the principle is well-established with related structures. For instance, phenylethynyl-terminated end-cappers are combined with other monomers to enhance the degree of cross-linking in high-performance polyimides. google.com The thermal curing of the ethynyl groups leads to a thermoset material with a much higher glass transition temperature (Tg) and improved thermal oxidative stability. researchgate.netnih.gov The rigid, aromatic structure of this compound makes it a suitable candidate for incorporation into such systems to impart high thermal stability. A related compound, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, is noted for its use as a monomer in the synthesis of high-performance, heat-resistant polymers. lookchem.com

Incorporation into Conjugated Polymers and Copolymers

Bioimaging and Related Biomedical Applications of Ethyne Derivatives

Derivatives of this compound have found significant application in the development of advanced fluorescent probes for bioimaging and photodynamic therapy (PDT). A notable example is based on the tetraphenylethene (TPE) scaffold, a well-known luminophore exhibiting aggregation-induced emission (AIE). researchgate.net The AIE phenomenon results in strong fluorescence in the aggregated state, making these molecules excellent candidates for imaging applications with high signal-to-noise ratios. researchgate.netchinesechemsoc.org

One such derivative, 2-((4-(2,2-bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)(phenyl)methylene)malononitrile , which can be conceptualized as an elaborated version of a dimer of this compound, functions as a dual-functional AIE nanoparticle. researchgate.net This "TPE-red" bioprobe possesses the ability to generate reactive oxygen species (ROS) and has been engineered for targeted cancer cell imaging and therapy. researchgate.net By functionalizing the nanoparticles with a specific peptide, they can target proteins that are overexpressed in cancer cells. researchgate.net Furthermore, these probes can be designed to be activatable, responding to the acidic microenvironment of tumors to provide fluorescence imaging with a high signal-to-noise ratio and enabling the targeted destruction of cancer cells through photodynamic therapy under light irradiation. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current research is actively pursuing more efficient and environmentally friendly methods for synthesizing 1,2-bis(4-methoxyphenyl)ethyne and its derivatives. A notable area of investigation is the use of mechanochemistry, which offers a sustainable alternative to traditional solution-based methods by reducing or eliminating the need for solvents. researchgate.net Ball-milling techniques, for example, have shown promise in facilitating organic reactions in the solid state. researchgate.net

Exploration of New Reactivity Modes and Catalytic Cycles

Researchers are continually exploring the novel reactivity of this compound in various catalytic transformations. One such area is its participation in palladium-catalyzed [3+2] annulation reactions, which lead to the formation of azulene (B44059) derivatives. pku.edu.cn Mechanistic studies, combining experimental and computational approaches, are being conducted to understand the intricate steps of these reactions, including trans-palladium-boration and dearomative spiroannulation. pku.edu.cn

The compound also serves as a substrate in rhodium(III)-catalyzed C-H activation and cycloaddition reactions for the synthesis of complex heterocyclic structures. mdpi.commdpi.com For instance, it has been used to create tetracyclic lactone derivatives and cationic azahelicenes. mdpi.commdpi.com Understanding the catalytic cycles involved in these transformations is crucial for optimizing reaction conditions and expanding the substrate scope. Additionally, the development of one-pot sequential reactions, such as those combining Sonogashira coupling with intramolecular cyclization, represents a streamlined approach to building complex molecular architectures from this compound and related alkynes. mdpi.commdpi.com The photoelectrochemical synthesis of benzo[b]phosphole oxides via sequential P-H/C-H bond functionalizations using this compound as a substrate further highlights the diverse reactivity being explored. uni-regensburg.de

Advanced Materials Design through Structural Modifications and Functionalization

The unique electronic and structural properties of this compound make it an excellent scaffold for the design of advanced materials. The planar arrangement of the molecule, with its linear acetylene (B1199291) core, facilitates effective π-conjugation, which is a desirable feature for optoelectronic applications.

Structural modifications and functionalization are key strategies for tuning the properties of materials derived from this compound. For example, the incorporation of this compound into larger π-conjugated systems is being explored for the development of novel organic materials. researchgate.net The synthesis of enediyne ligands containing the this compound backbone allows for the creation of metalloenediyne complexes with tunable thermal reactivity for potential applications in materials science and medicine. rsc.org

Furthermore, the direct functionalization of the alkyne core through reactions with borylene complexes leads to the formation of borirenes, which are novel π-conjugated systems with interesting photophysical properties. acs.org The ability to systematically modify the substituents on the phenyl rings allows for fine-tuning of the electronic properties, which can influence the performance of these materials in devices like organic light-emitting diodes (OLEDs). vulcanchem.com

Interdisciplinary Applications in Sensing, Catalysis, and Biomedicine

The versatile nature of this compound and its derivatives has led to their exploration in a range of interdisciplinary applications.

Sensing: The structural motif of this compound is found in more complex ionophores used in potentiometric sensors. acgpubs.org For instance, pyridine (B92270) derivatives incorporating similar diarylacetylene units have been used to create ion-selective electrodes for detecting specific anions. acgpubs.org The development of new functional materials based on this compound could lead to novel sensors with enhanced selectivity and sensitivity. vulcanchem.com

Catalysis: Beyond being a substrate, derivatives of this compound are being investigated as ligands in catalysis. rsc.org The geometric constraints imposed by the rigid alkyne backbone can influence the catalytic activity and selectivity of metal complexes. The development of "canopy catalysts" for alkyne metathesis is one such example where the ligand architecture plays a crucial role. acs.org

Biomedicine: The synthesis of complex heterocyclic compounds, such as quinoxalines and lactone derivatives, from this compound opens avenues for their evaluation as potential bioactive molecules. mdpi.comacs.org Quinoxalines, for instance, are known to exhibit a range of biological activities. acs.org While still in the early stages, the structural features of this compound make it a valuable building block in the synthesis of potential therapeutic agents. acs.org

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

A combined approach of experimental and computational methods is proving to be indispensable for a thorough understanding of the properties and reactivity of this compound.

Computational studies, such as Density Functional Theory (DFT) calculations, are used to elucidate reaction mechanisms, predict the electronic structure, and understand the photophysical properties of molecules derived from this compound. pku.edu.cnacs.org For example, DFT calculations have been employed to understand the extent of π-conjugation in borirenes derived from this compound and to analyze the electronic transitions. acs.org

Experimental techniques, including X-ray crystallography, provide precise information about the molecular structure and packing in the solid state. nih.govresearchgate.net Spectroscopic methods like NMR are used to characterize the products of reactions involving this compound and to monitor reaction kinetics. acs.orgmdpi.com The synergy between these experimental and computational tools allows for a deeper understanding of structure-property relationships, which is crucial for the rational design of new materials and catalysts. researchgate.netacs.org This integrated approach has been instrumental in studying the mechanism of palladium-catalyzed annulation reactions and in characterizing the bonding in metal-alkyne complexes. pku.edu.cnresearchgate.net

Q & A

Advanced Research Question

- Diol Synthesis : Reduce ethyne to 1,2-bis(4-methoxyphenyl)ethane-1,2-diol using NaBH in THF (40°C, 94% yield) .

- Dione Formation : Oxidize ethyne to 1,2-bis(4-methoxyphenyl)ethane-1,2-dione with KMnO/HSO (92% yield) .

Characterization:

- Diol : NMR (δ 4.5 ppm for -OH), melting point 230°C .

- Dione : IR carbonyl stretches (~1700 cm), NMR (δ 200–210 ppm) .

How is this compound utilized in metal-organic framework (MOF) design?

Advanced Research Question

As a rigid linker, it enhances π-conjugation in MOFs. For example:

- Suzuki–Miyaura Coupling : React with boronic acids (e.g., 4-methoxyphenylboronic acid) to form extended frameworks .

- GAP Synthesis : Achieve high crystallinity via group-assisted purification (GAP) methods, avoiding column chromatography .

How do researchers resolve contradictions in photophysical data across studies?

Advanced Research Question

Discrepancies in QY or emission maxima arise from:

- Sample Preparation : Aggregation state (e.g., nanoparticle size) significantly impacts AIE.

- Measurement Conditions : Solvent polarity (e.g., THF vs. water) alters excited-state dynamics.

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CF) redshift emission but lower QY .

What role does this compound play in alkyne metathesis?

Advanced Research Question

It serves as a substrate for Mo-catalyzed metathesis to generate conjugated polymers. Key metrics:

- Catalytic Efficiency : Turnover numbers (TON) >1,000 with silanolate ligands .

- Product Analysis : Monitor via NMR (disappearance of ethyne protons) and GPC for polymer molecular weight .

How are configurational isomers optimized for AIE studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.